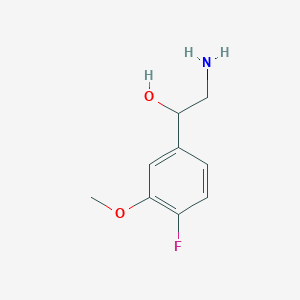2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
CAS No.: 547770-15-0
Cat. No.: VC17975843
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 547770-15-0 |
|---|---|
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12FNO2/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |
| Standard InChI Key | RJYCTAQEHBSFSH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(CN)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol (IUPAC name: (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol) features a phenyl ring substituted with a fluorine atom at the para-position and a methoxy group at the meta-position. The ethanolamine backbone includes a primary amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbons, creating a chiral center that confers stereospecificity to its biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FNO₂ |
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |
| InChI Key | MQQGYNUSVXELEJ-MRVPVSSYSA-N |
| CAS Registry Number | 1213547-46-6 |
The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to hydrophobic interactions with biological targets.
Synthesis and Industrial Scalability
Synthetic Pathways
The synthesis typically begins with 4-fluoro-3-methoxybenzaldehyde, which undergoes reductive amination with a chiral amine (e.g., (S)-α-methylbenzylamine) to introduce the amino group. Catalytic hydrogenation or sodium cyanoborohydride facilitates this step, yielding the enantiomerically pure product.
Key Steps:
-
Condensation: Benzaldehyde reacts with the amine to form an imine intermediate.
-
Reduction: The imine is reduced to the corresponding amine using H₂/Pd-C or NaBH₃CN.
-
Chiral Resolution: Chromatographic methods or crystallization ensure enantiopurity.
Process Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Parameters such as temperature (50–80°C), solvent polarity (methanol or ethanol), and catalyst loading (5–10% Pd/C) are optimized to achieve yields exceeding 85%.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The amino and hydroxyl groups enable diverse modifications:
-
Acylation: Reaction with acetyl chloride forms N-acetyl derivatives, improving pharmacokinetic properties.
-
Alkylation: Benzyl bromide introduces hydrophobic groups, enhancing blood-brain barrier penetration.
-
Oxidation: Controlled oxidation converts the hydroxyl group to a ketone, enabling further functionalization.
Salt Formation
The hydrochloride salt (C₉H₁₃ClFNO₂; MW 221.66 g/mol) improves solubility and crystallinity, facilitating formulation development.
Future Research Directions
Structural Optimization
-
Stereochemical Studies: Comparative analysis of (R)- and (S)-enantiomers to elucidate stereospecific effects on target binding.
-
Prodrug Design: Incorporation of ester groups to enhance oral bioavailability.
Advanced Characterization
-
Crystallography: X-ray diffraction studies to resolve 3D binding conformations with biological targets.
-
In Vivo Models: Efficacy and toxicity profiling in murine models of Alzheimer’s disease and breast cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume